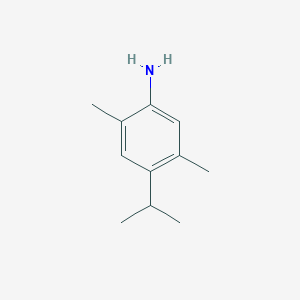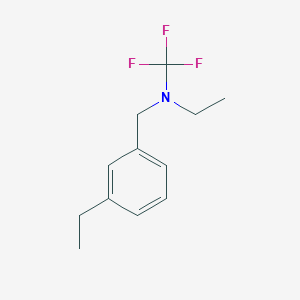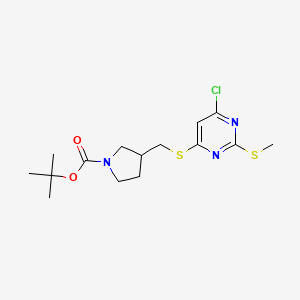
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methylsulfanyl group, linked to a pyrrolidine ring via a sulfanylmethyl bridge, and capped with a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving chloro and methylsulfanyl substituents.
Linking the Pyrimidine and Pyrrolidine Rings: The pyrimidine ring is then linked to the pyrrolidine ring via a sulfanylmethyl bridge, often using thiol-based reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrimidine and pyrrolidine rings provide structural stability and specificity, while the tert-butyl ester group enhances the compound’s lipophilicity, aiding in cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino-piperidine-1-carboxylic acid tert-butyl ester
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its unique sulfanylmethyl bridge linking the pyrimidine and pyrrolidine rings. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22ClN3O2S2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-6-5-10(8-19)9-23-12-7-11(16)17-13(18-12)22-4/h7,10H,5-6,8-9H2,1-4H3 |
InChI Key |
KNNXJWODFOQGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
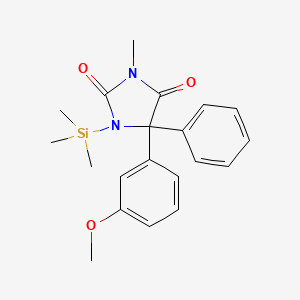
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
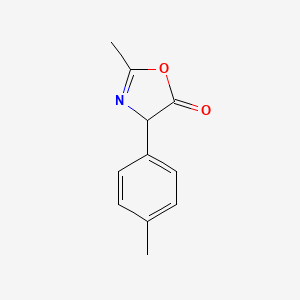
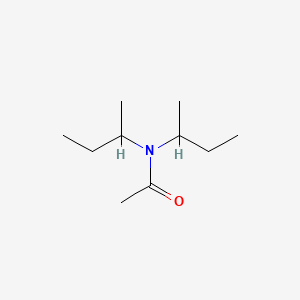
![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)

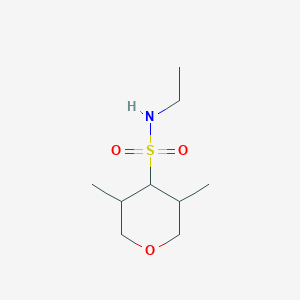
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
